2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-chlorophenyl group. The structural uniqueness lies in the combination of a sulfur-rich triazole-thioacetamide framework and electron-withdrawing substituents (e.g., chlorine), which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS2/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJNWESZNSLHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a derivative of triazole with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and stress-protective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiophene ring and an acetamide moiety. Its unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN5S2 |
| Molecular Weight | 303.83 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties . A study evaluated various triazole compounds against Mycobacterium tuberculosis and other bacterial strains. The results showed that compounds similar to our target compound demonstrated effective antibacterial and antifungal activities, suggesting a promising role in treating infections caused by resistant strains .
Case Study: Antimicrobial Screening
In a comparative study, several synthesized triazole derivatives were tested against common pathogens. The compound exhibited an inhibition zone comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Anticancer Activity
Triazole derivatives have been recognized for their anticancer properties . The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research on structurally related compounds indicated that they could effectively target cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .
Research Findings
A study conducted on a series of triazole derivatives revealed that specific modifications led to enhanced activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The most active derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .
Stress-Protective Effects
Recent studies have highlighted the stress-protective effects of sodium salts derived from this compound. In experiments involving acute immobilization stress in rats, the compound demonstrated significant protective effects on behavioral parameters and biochemical markers related to oxidative stress .
Experimental Design
The study involved administering the compound to rats subjected to stress and evaluating their behavior through various tests (e.g., Open Field Test). Results indicated improved scores in anxiety-related behaviors compared to control groups treated with standard anxiolytics like Mebicar (Adaptol) .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. Research has demonstrated that derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide have shown promising results in inhibiting strains like Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis and function .
Antiparasitic Properties
Another area of interest is the antiparasitic potential of this compound. A study focusing on triazole derivatives indicated that they could be effective against Leishmania species, which cause leishmaniasis. The mechanism involves interference with the metabolic pathways of the parasites, leading to reduced viability . The sulfanyl group is believed to enhance the interaction with biological targets within these organisms.
Stress-Protective Effects
In preclinical studies involving animal models, sodium salts of triazole derivatives have been evaluated for their stress-protective effects. These studies utilized behavioral tests to assess changes in anxiety-like behaviors following exposure to stressors. Results indicated that such compounds could positively influence physiological parameters and antioxidant activity in stressed animals . This suggests potential applications in neuropharmacology or as adjunct therapies for stress-related disorders.
Agricultural Applications
Fungicides
The unique structure of triazole compounds lends itself well to agricultural applications, particularly as fungicides. The ability of these compounds to inhibit fungal growth makes them suitable candidates for protecting crops from various fungal pathogens. Research has indicated that triazole derivatives can effectively manage diseases caused by Fusarium and Botrytis species, which are common threats to crop yields .
Plant Growth Regulators
Additionally, some studies suggest that triazole compounds may act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This dual functionality could provide a more sustainable approach to crop management by reducing reliance on multiple chemical agents .
Material Sciences
Polymer Chemistry
In material sciences, the incorporation of triazole derivatives into polymer matrices has been explored for their potential to enhance mechanical properties and thermal stability. The presence of triazole rings can improve the thermal resistance of polymers used in high-performance applications . Furthermore, the ability to modify these compounds allows for tailored functionalities in materials designed for specific applications.
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Disruption of cell wall synthesis |
| Antiparasitic Properties | Interference with metabolic pathways | |
| Stress-Protective Effects | Improvement in physiological and antioxidant parameters | |
| Agricultural Science | Fungicides | Inhibition of fungal growth |
| Plant Growth Regulators | Promotion of growth; enhanced stress resistance | |
| Material Sciences | Polymer Chemistry | Enhanced mechanical properties and thermal stability |
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound participates in diverse reactions due to its heterocyclic and aromatic substituents:
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group undergoes substitution with nucleophiles like methoxide or amines. For example:
This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.
Thiophene Ring Oxidation
The thiophene moiety oxidizes to sulfones under strong oxidizing agents like KMnO₄, altering the compound’s electronic profile and biological activity.
Reductive Functionalization
In synthetic routes, intermediates with nitro groups are reduced to amines using H₂/Pd-C, as seen in precursor steps for triazole formation .
S-Alkylation and Cross-Coupling
The sulfanyl group (-S-) participates in alkylation reactions. For instance:
This reaction is utilized to attach additional pharmacophores .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis (HCl, 60°C): Cleavage of the sulfanyl linkage occurs within 2 hours.
-
Basic Conditions (NaOH, 25°C): Stable for >24 hours, making it suitable for alkaline reaction environments.
Mechanistic Insights
-
Triazole Core : The amino group at position 4 enhances electron density, facilitating electrophilic attacks at the sulfanyl bridge.
-
Thiophene Ring : Delocalized π-electrons stabilize intermediates during oxidation or electrophilic substitution.
Comparative Reactivity Data
| Functional Group | Reactivity (Relative Rate) | Key Interactions |
|---|---|---|
| 4-Chlorophenyl | Moderate | Electrophilic substitution at para position |
| Thiophene | High | Oxidation, electrophilic substitution |
| Sulfanyl Linker | High | Alkylation, nucleophilic substitution |
Chemical Stability and Degradation
-
Thermal Stability : Decomposes at >200°C without melting.
-
Photostability (UV light): Forms dimeric products via radical intermediates.
Comparison with Similar Compounds
Key Observations :
- Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to pyridine’s electron-deficient ring .
- Substituent Effects : The 4-chlorophenyl group in the target compound contrasts with the 4-ethylphenyl group in VUAA1. Chlorine’s electron-withdrawing nature may improve metabolic stability and target binding compared to alkyl groups .
- Amino Group: The 4-amino substitution is shared with furan-based derivatives (), suggesting a role in hydrogen bonding or solubility enhancement.
Key Observations :
- Anti-Exudative Activity : Furan-2-yl derivatives () exhibit significant anti-exudative effects, with some outperforming diclofenac sodium. The target compound’s thiophene substituent may further modulate this activity due to enhanced lipophilicity and membrane permeability .
- Receptor Specificity : Pyridinyl-containing compounds like VUAA1 and OLC15 target insect olfactory receptors, whereas the target compound’s 4-chlorophenyl group suggests divergent applications, possibly in mammalian inflammatory pathways .
Physicochemical and Spectroscopic Comparisons
- Melting Points : Thiophene-containing derivatives (e.g., 6l in : 125–128°C) generally exhibit lower melting points than pyridinyl analogs (e.g., 6a: 182–184°C), likely due to reduced crystallinity from sulfur’s bulkier van der Waals radius .
- Synthetic Yields : Furan-based derivatives (: up to 93% yield) are synthesized more efficiently than pyridinyl analogs (: 50–83%), suggesting that heterocycle choice impacts reaction optimization .
- Spectroscopic Data : All compounds show characteristic 1H-NMR signals for triazole protons (~δ 7.5–8.5 ppm) and acetamide NH (~δ 10–11 ppm). The target compound’s thiophene protons are expected at δ 6.5–7.5 ppm, distinct from pyridine’s deshielded signals (~δ 8.0–9.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
